molecular formula C22H19F2N5OS B2643437 2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1115880-44-8

2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B2643437
CAS RN: 1115880-44-8
M. Wt: 439.48
InChI Key: BWTRLIUCGMZXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H19F2N5OS and its molecular weight is 439.48. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Evaluation

A study highlighted the synthesis of indole derivatives with potential anticonvulsant properties. One derivative demonstrated significant activity in maximal electroshock tests, indicating its potential as an anticonvulsant agent. The study also performed in vitro radioligand binding assays to understand the mechanism of action of these compounds (Ahuja & Siddiqui, 2014).

Synthetic Approaches and Characterization

Research on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety revealed an efficient and simple method for their production. These compounds have been synthesized to explore their chemical properties and potential applications in various therapeutic areas (Bhat et al., 2018).

Electrochemical Synthesis

Electrochemical synthesis of new mono- and di-substituted hydroquinone and benzoquinone derivatives, involving oxidation steps with piperazin-1-yl phenol and ethanone, has been investigated. This approach offers a pathway to synthesize complex organic molecules with potential biological activities (Nematollahi et al., 2014).

Antimycobacterial Activity

A study on fluorinated benzothiazolo imidazole compounds, including those treated with piperazine, demonstrated promising antimicrobial activity. Such research underscores the potential of these compounds in developing new antimycobacterial agents (Sathe et al., 2011).

Anticancer Activity Evaluation

The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives was carried out, followed by their evaluation for anticancer activity. This research demonstrates the potential of such derivatives in cancer treatment, highlighting the importance of chemical synthesis in developing new therapeutic agents (Kumar et al., 2013).

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5OS/c23-14-5-6-17-15(11-14)20-21(27-17)22(26-13-25-20)31-12-19(30)29-9-7-28(8-10-29)18-4-2-1-3-16(18)24/h1-6,11,13,27H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTRLIUCGMZXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=NC4=C3NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

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